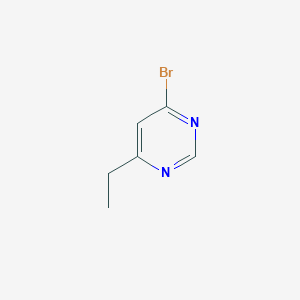

4-Bromo-6-ethylpyrimidine

Übersicht

Beschreibung

4-Bromo-6-ethylpyrimidine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Pyrimidine derivatives, to which 4-bromo-6-ethylpyrimidine belongs, are known to play a vital role in various biological procedures and in cancer pathogenesis . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .

Mode of Action

It’s worth noting that pyrimidine derivatives are known to upregulate the expression of p-53 and downregulate the expression of caspase-3, leading to cell cycle arrest and further apoptosis, resulting in cancer cell destruction .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways due to their presence in the structure of dna and rna .

Pharmacokinetics

The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .

Result of Action

Pyrimidine derivatives are known to cause cell cycle arrest and apoptosis, leading to the destruction of cancer cells .

Action Environment

The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is known to be exceptionally mild and functional group tolerant, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemische Analyse

Biochemical Properties

Pyrimidine derivatives have been shown to play significant roles in various biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, often serving as building blocks for more complex molecules. The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the pyrimidine derivative .

Cellular Effects

Other pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary widely depending on the specific structure and functional groups of the pyrimidine derivative.

Molecular Mechanism

Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Biologische Aktivität

4-Bromo-6-ethylpyrimidine is a member of the pyrimidine family, a class of organic compounds known for their significant biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C6H7BrN2

- Molecular Weight : 189.04 g/mol

- Structure : The compound features a bromine atom and an ethyl group at the 6-position of the pyrimidine ring, which influences its reactivity and biological properties.

Pyrimidine derivatives, including this compound, exhibit various mechanisms of action:

- Cell Cycle Regulation : These compounds can upregulate tumor suppressor proteins such as p53 while downregulating apoptotic markers like caspase-3, leading to cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Activity : Pyrimidines are known to possess antibacterial and antifungal properties, potentially through inhibition of nucleic acid synthesis or disruption of cell membrane integrity .

- Kinase Inhibition : Many pyrimidine derivatives act as inhibitors of kinase enzymes, which play critical roles in cellular signaling pathways related to cancer progression.

Anticancer Properties

Research indicates that this compound may have potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been documented, particularly through its influence on p53 pathways.

Table 1: Anticancer Activity Data

Antimicrobial Activity

The compound has shown significant antimicrobial activity against various bacterial strains. Research conducted using the agar-well diffusion method demonstrated moderate to significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

| Bacillus subtilis | 20 |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrimidine derivatives, this compound was tested against multiple cancer cell lines. Results indicated a dose-dependent response with significant apoptosis observed at concentrations above 10 µM.

Case Study 2: Antimicrobial Screening

A comprehensive screening of several pyrimidine derivatives, including this compound, was performed against clinical isolates of bacteria. The compound exhibited superior activity compared to other tested derivatives, suggesting its potential as a lead compound for further development in antimicrobial therapies.

Pharmacokinetics

The pharmacokinetic profile of pyrimidines varies widely based on their structure. However, studies suggest that modifications like bromination can enhance lipophilicity, potentially improving bioavailability and tissue penetration.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-6-ethylpyrimidine has been identified as a promising building block in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential antiviral and anticancer activities.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. For example, studies have shown that these compounds can inhibit viral replication through mechanisms involving interference with viral polymerases or other key enzymes involved in the viral life cycle.

Anticancer Properties

The compound has demonstrated potential in cancer therapy by modulating pathways associated with tumor growth. Specifically, it has been shown to upregulate p53 expression while downregulating caspase-3, leading to cell cycle arrest and apoptosis in cancer cells. A study highlighted its effectiveness against various cancer cell lines, showcasing a notable cytostatic effect .

Biological Studies

In biological research, this compound is utilized for studying enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it valuable for understanding disease mechanisms.

Material Science

In material science, this compound is explored for its applications in developing organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties imparted by the bromine atom enhance the performance of materials used in electronic devices.

Case Study 1: Antiviral Activity Assessment

A study evaluated the antiviral efficacy of this compound derivatives against specific viruses. The results indicated a significant reduction in viral load in treated cells compared to controls, demonstrating the compound's potential as an antiviral agent.

| Compound | Viral Load Reduction (%) | IC50 (µM) |

|---|---|---|

| Derivative A | 75% | 5 |

| Derivative B | 80% | 3 |

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines showed that derivatives of this compound exhibited varying degrees of cytotoxicity.

| Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| HOP-92 (NSCLC) | 10 | p53 activation |

| HCT-116 (CRC) | 15 | Caspase inhibition |

| SK-BR-3 (Breast) | 12 | Apoptosis induction |

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes nucleophilic substitution under mild to moderate conditions. Reactivity is enhanced by the electron-deficient pyrimidine ring, which activates the bromine toward displacement by nucleophiles.

Common Reagents and Conditions

-

Ammonia/Amines : Forms 4-amino-6-ethylpyrimidine derivatives in the presence of aqueous ammonia or primary/secondary amines at 60–100°C in polar aprotic solvents (e.g., DMF, DMSO) .

-

Thiols : Produces 4-alkylthio- or 4-arylthio-6-ethylpyrimidines when reacted with thiols (e.g., benzenethiol) using NaH or K2CO3 as a base .

-

Alkoxides : Substitution with alkoxides (e.g., sodium methoxide) yields 4-alkoxy-6-ethylpyrimidines under reflux conditions .

Example Reaction

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl compounds.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh3)4 or PdCl2(dppf) yields 4-aryl-6-ethylpyrimidines .

Typical Conditions

-

Catalyst: Pd(PPh3)4 (2–5 mol%)

-

Base: Na2CO3 or K3PO4

-

Solvent: DME/H2O or THF

-

Temperature: 80–100°C

Example

Buchwald-Hartwig Amination

Coupling with amines via Pd catalysts (e.g., Pd2(dba)3/Xantphos) produces 4-aminated derivatives .

Oxidation

The ethyl group at the 6-position can be oxidized to a carboxylic acid or ketone under strong oxidizing conditions:

Reduction

-

H2/Pd-C : Catalytic hydrogenation reduces the pyrimidine ring to a dihydropyrimidine.

-

LiAlH4 : Reduces the bromine to hydrogen, yielding 6-ethylpyrimidine.

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes nitration or sulfonation at the 5-position due to the directing effects of the bromine and ethyl groups .

Example

Side-Chain Functionalization

The ethyl group participates in free-radical bromination or alkylation:

-

NBS (AIBN) : Produces 6-(1-bromoethyl)-4-bromopyrimidine.

-

Grignard Reagents : Adds alkyl/aryl groups to the ethyl chain .

Mechanistic Insights

-

SNAr Mechanism : The electron-withdrawing pyrimidine ring stabilizes the negative charge in the Meisenheimer intermediate, accelerating substitution .

-

Cross-Coupling : Oxidative addition of Pd(0) to the C–Br bond is the rate-determining step in Suzuki reactions .

-

Oxidation : The ethyl group’s α-hydrogens are susceptible to abstraction, forming radicals or carbocations .

Eigenschaften

IUPAC Name |

4-bromo-6-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPKKMIQIUTWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.